ZK159222

Nuclear Receptor Pharmacology Vitamin D Receptor Coactivator Recruitment

ZK159222 is a 25-carboxylic ester analogue of 1α,25-dihydroxyvitamin D₃, serving as a potent VDR antagonist with partial agonistic character. Its unique mechanism prevents ligand-induced coactivator interaction, making it essential for dissecting VDR signaling pathways. Choose ZK159222 for its consistent antagonistic profile across cell types and minimal agonistic activity in antimicrobial peptide studies. Ideal for research use.

Molecular Formula C32H48O5
Molecular Weight 512.7 g/mol
CAS No. 156965-15-0
Cat. No. B1684395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZK159222
CAS156965-15-0
SynonymsZK159222;  ZK 159222;  ZK-159222.
Molecular FormulaC32H48O5
Molecular Weight512.7 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C1(CC1)C(C=CC(C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C)O
InChIInChI=1S/C32H48O5/c1-5-6-18-37-30(36)32(16-17-32)29(35)14-9-21(2)26-12-13-27-23(8-7-15-31(26,27)4)10-11-24-19-25(33)20-28(34)22(24)3/h9-11,14,21,25-29,33-35H,3,5-8,12-13,15-20H2,1-2,4H3/b14-9+,23-10+,24-11-/t21-,25-,26-,27+,28+,29-,31-/m1/s1
InChIKeySPARTCPUGRJFRS-PBDCIXLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate (ZK159222) for VDR Antagonism Research


Butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate (CAS: 156965-15-0), designated ZK159222, is a 25-carboxylic ester analogue of 1α,25-dihydroxyvitamin D₃ [1]. It functions primarily as a potent vitamin D receptor (VDR) antagonist with partial agonistic character, distinguished by a unique mechanism that prevents ligand-induced VDR interaction with coactivator proteins [1].

ZK159222 (156965-15-0) as a Non-Interchangeable VDR Antagonist with Distinct Molecular Pharmacology


Generic VDR ligands cannot substitute for ZK159222 due to its unique profile as a partial antagonist that competitively inhibits 1α,25(OH)₂D₃ signaling while retaining a low level of intrinsic agonistic activity [1]. Unlike pure antagonists, its mechanism is defined by a specific structural feature—a bulky 25-carboxylic ester side chain—that prevents the critical helix 12 conformation required for coactivator recruitment, a property not shared by agonists like calcipotriol or antagonists with different side-chain chemistries like TEI-9647 [2]. This results in a distinct pharmacological fingerprint characterized by a 7-fold lower ligand sensitivity for VDR-RXR complex formation and a 10-100-fold reduced functional potency relative to the natural hormone [1].

Quantitative Differentiation of ZK159222 (156965-15-0) from Agonists and Other VDR Antagonists


ZK159222 Exhibits a 7-Fold Lower Ligand Sensitivity for VDR-RXR Complex Formation Compared to 1α,25(OH)₂D₃

In gel shift assays measuring VDR-RXR heterodimer binding to a vitamin D response element (VDRE), ZK159222 exhibited a ligand sensitivity approximately 7-fold lower than that of the natural hormone, 1α,25(OH)₂D₃ [1].

Nuclear Receptor Pharmacology Vitamin D Receptor Coactivator Recruitment

ZK159222 Lacks Induction of VDR-Coactivator (SRC-1, TIF2, RAC3) Interaction, a Mechanism Divergent from TEI-9647

Unlike the natural hormone 1α,25(OH)₂D₃, ZK159222 failed to promote any detectable interaction between the VDR and coactivator proteins SRC-1, TIF2, and RAC3 in both solution and DNA-bound states [1]. The antagonist TEI-9647, while also preventing coactivator interaction, stabilizes a different VDR conformational pattern [2].

Protein-Protein Interaction Transcriptional Regulation Nuclear Receptor Coactivators

ZK159222 Demonstrates Broad Functional Antagonism in Both HeLa and MCF-7 Cells, Outperforming TEI-9647

ZK159222 functioned as a potent antagonist in reporter gene assays in both HeLa and MCF-7 cell lines [1]. In contrast, TEI-9647 exhibited functional antagonism only in MCF-7 cells and with reduced sensitivity [1].

Functional Antagonism Reporter Gene Assay Cell-Specific Pharmacology

ZK159222 Exhibits the Weakest Induction of Cathelicidin Promoter Activity Among Tested Vitamin D Analogs

At a concentration of 10⁻⁷ M, ZK159222 showed the weakest induction of cathelicidin promoter activity in HaCaT keratinocytes compared to 1,25D₃, calcipotriol, ZK203278, and ZK191784 [1].

Antimicrobial Peptide Keratinocyte Gene Expression

Optimal Use Cases for ZK159222 (156965-15-0) in VDR Research Programs


Investigating VDR-Coactivator Interaction Mechanisms

ZK159222 is the optimal tool compound for studies requiring specific blockade of the VDR-coactivator protein interaction (SRC-1, TIF2, RAC3) without inducing receptor activation. Its unique 25-carboxylic ester side chain prevents the conformational change in helix 12 necessary for coactivator recruitment, making it essential for dissecting the functional roles of specific coactivators in VDR-mediated transcription [1].

Delineating Cell-Specific VDR Signaling Pathways

For researchers comparing VDR antagonist efficacy across different cell types, ZK159222 provides a consistent and potent antagonistic effect in both HeLa and MCF-7 cells [1]. This broad utility contrasts with the cell-type restricted activity of TEI-9647 and makes ZK159222 a superior choice for studies aiming to establish general VDR antagonist pharmacology.

Differentiating VDR Antagonist Mechanisms in Co-Treatment Experiments

ZK159222's specific mechanism—a lack of coactivator interaction despite comparable VDR binding sensitivity—makes it an ideal comparator for other VDR antagonists like TEI-9647. Co-treatment studies with 1α,25(OH)₂D₃ can reveal the competitive nature of ZK159222's antagonism and its unique impact on VDR conformational dynamics, as demonstrated in gel shift clipping assays [1].

Studying VDR-Mediated Antimicrobial Peptide Regulation with Minimal Agonist Interference

When investigating the role of VDR in antimicrobial peptide (e.g., cathelicidin) expression, ZK159222 serves as a valuable control due to its minimal agonistic activity. Its weak induction of the cathelicidin promoter [2] allows researchers to attribute observed gene expression changes more confidently to other VDR ligands or stimuli, rather than to off-target agonist effects from the tool compound itself.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZK159222

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.